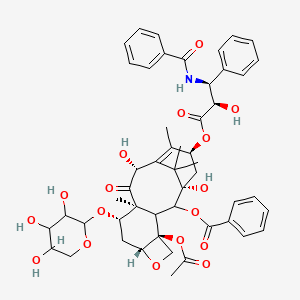

10-Deacetyl-7-xylosyltaxol

Description

Properties

Molecular Formula |

C50H57NO17 |

|---|---|

Molecular Weight |

944.0 g/mol |

IUPAC Name |

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30?,31-,32-,33+,35-,36?,37+,38+,39?,40?,42-,46?,48+,49-,50+/m0/s1 |

InChI Key |

ORKLEZFXASNLFJ-CNSXQYHSSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)O |

Synonyms |

7-xylosyl-10-deacetyl-taxol 7-xylosyl-10-deacetyltaxol |

Origin of Product |

United States |

Foundational & Exploratory

natural sources and abundance of "10-Deacetyl-7-xylosyltaxol"

10-Deacetyl-7-xylosyltaxol: Natural Abundance, Isolation, and Semi-Synthetic Utility

Executive Summary

This compound (also known as 10-Deacetyl-7-xylosylpaclitaxel or 7-xylosyl-10-DAT) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species.[1][2][][4][5][6][7][8][9][10][11] While historically considered a metabolic "dead-end" or impurity in Paclitaxel (Taxol®) production, it has emerged as a critical high-value precursor. Its natural abundance significantly exceeds that of Paclitaxel—often by an order of magnitude—making it a superior biomass starting material for the semi-synthesis of Paclitaxel and Docetaxel. This guide details its sourcing, extraction, and conversion protocols for drug development applications.

Part 1: Chemical Profile & Identity

| Property | Specification |

| Common Name | This compound (10-DA-7-Xyl-T) |

| IUPAC Name | (2α,5β,7β,10β,13α)-4-Acetoxy-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-(β-D-xylopyranosyloxy)-5,20-epoxytax-11-en-2-yl benzoate |

| CAS Number | 90332-63-1 |

| Molecular Formula | C₅₀H₅₇NO₁₇ |

| Molecular Weight | 943.99 g/mol |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Low solubility in water; Insoluble in Hexane.[] |

| Key Structural Feature | Presence of a xylose sugar moiety at C-7 and a free hydroxyl at C-10 (lacking the acetyl group found in Paclitaxel).[] |

Part 2: Natural Sources & Abundance Analysis

Unlike Paclitaxel, which is present in trace amounts (~0.01–0.03%), this compound accumulates at significantly higher concentrations in specific tissues of Taxus species. It is the most abundant taxane in the bark of the Pacific Yew.

Comparative Yield Table

| Species | Tissue Source | 10-DA-7-Xyl-T Yield (% Dry Wt) | Paclitaxel Yield (% Dry Wt) | Ratio (Xylosyl : Taxol) |

| Taxus brevifolia (Pacific Yew) | Bark | 0.06% – 0.10% | 0.01% – 0.04% | ~2.5 : 1 to 10 : 1 |

| Taxus chinensis (Chinese Yew) | Bark/Needles | 0.10% – 0.50% | 0.01% – 0.03% | ~10 : 1 to 30 : 1 |

| Taxus baccata (European Yew) | Needles | 0.05% – 0.20% | <0.01% | High |

| Taxus cuspidata (Japanese Yew) | Heartwood | 0.02% – 0.15% | Trace | High |

Technical Insight: In cultivated Taxus chinensis varieties, 10-deacetyl-7-xylosyltaxanes are often the dominant taxane fraction, reaching up to 0.5% of dry biomass. This makes them a more sustainable target for extraction than Paclitaxel itself.

Part 3: Biosynthetic Context

This compound represents a lateral branch of the main Taxol biosynthetic pathway. Instead of undergoing acetylation at C-10 to form Baccatin III (the canonical route), the intermediate 10-Deacetyltaxol (10-DAT) undergoes glycosylation at C-7.[5][7]

Pathway Visualization (Graphviz)

Caption: Divergence of this compound from the canonical Paclitaxel pathway via C-7 xylosylation of 10-Deacetyltaxol.

Part 4: Extraction & Purification Protocol

Due to its polarity (glycoside), this compound elutes differently than Paclitaxel. The following protocol is optimized for high-purity isolation from Taxus bark.

Step-by-Step Methodology

-

Initial Extraction:

-

Pulverize dried Taxus bark/needles.

-

Extract with Methanol (MeOH) or Ethanol (EtOH) (3x volume) at room temperature for 24 hours.

-

Concentrate in vacuo to obtain crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in water.

-

Partition with Hexane (removes lipids/waxes; discard organic layer).

-

Partition aqueous phase with Dichloromethane (DCM) or Chloroform .

-

Crucial Step: Unlike Paclitaxel which partitions readily into DCM, the xyloside is more polar. Ensure exhaustive extraction or use Ethyl Acetate if recovery is low.

-

-

Chromatographic Isolation (Silica Gel):

-

Stationary Phase: Silica Gel (200-300 mesh).

-

Mobile Phase: Gradient elution using Chloroform:Methanol (

). -

Gradient Profile:

-

98:2 (Elutes low polarity impurities).

-

95:5 (Elutes Paclitaxel and Cephalomannine).

-

90:10 to 85:15 (Elutes This compound ).

-

-

Note: The xyloside elutes significantly later than Paclitaxel due to the sugar moiety.

-

-

Crystallization:

-

Combine xyloside-rich fractions.

-

Recrystallize from Acetonitrile or Acetone/Water mixtures to achieve >98% purity.

-

Part 5: Semi-Synthesis of Paclitaxel/Docetaxel

The industrial value of this compound lies in its conversion to active drugs. The xylose group must be removed (deglycosylation) and the C-10 position acetylated (for Paclitaxel) or left free (for Docetaxel).

Method A: Chemical Conversion (Periodate Oxidation)

This method chemically cleaves the sugar ring.

-

Oxidation: Treat with Sodium Periodate (

) to cleave the vicinal diols of the xylose sugar, forming a dialdehyde intermediate. -

Elimination: Treat the dialdehyde with a weak base (e.g., Piperidine or Morpholine ) in Acetic Acid. This triggers

-elimination, removing the sugar remnant to yield 10-Deacetyltaxol (10-DAT) . -

Acetylation (for Paclitaxel): Selective acetylation of 10-DAT at C-10 using Acetyl Chloride/Pyridine yields Paclitaxel.

Method B: Enzymatic Biotransformation (Green Chemistry)

A highly specific method using fungal enzymes.

-

Enzyme:

-xylosidase (e.g., LXYL-P1-2 from Lentinula edodes).[1][2][12] -

Reaction: Incubate this compound with the enzyme in buffer (pH 5.0-6.0).

-

Result: Quantitative conversion to 10-Deacetyltaxol .

-

Conversion:

Semi-Synthesis Workflow (Graphviz)

Caption: Conversion of the abundant xyloside precursor into clinically active taxanes via chemical or enzymatic routes.

References

-

Rao, K. V. (1993). Taxol and related taxanes.[][5][6][7][13][14][15] I. Taxanes of Taxus brevifolia bark.[13] Pharmaceutical Research, 10(4), 521-524. Link

-

Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity, 17(2), e1900631. Link

-

Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S. Patent No. 6,437,154. Washington, DC: U.S. Patent and Trademark Office. Link

-

Cheng, K., et al. (2013). Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues. Molecular & Cellular Proteomics, 12(8), 2236-2248. Link

-

Hanson, R. L., et al. (1994). Site-specific enzymatic hydrolysis of taxanes at C-10 and C-13. Journal of Biological Chemistry, 269(35), 22145-22149. Link

Sources

- 1. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Combinatorial mutation on the β-glycosidase specific to 7- β-xylosyltaxanes and increasing the mutated enzyme production by engineering the recombinant yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Engineering of 10-Deacetylbaccatin III-10-β-O-Acetyltransferase From Taxus Species for Efficient Acetylating Non-Natural Substrates Into Taxol in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]

- 15. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

The Biosynthetic Blueprint of 10-Deacetyl-7-xylosyltaxol in Yew Trees: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 10-deacetyl-7-xylosyltaxol, a significant taxoid found in yew (Taxus) species. While the core pathway leading to the anticancer drug Paclitaxel (Taxol®) has been extensively studied, the specific enzymatic steps responsible for the xylosylation of taxoid precursors remain an area of active investigation. This document synthesizes current knowledge on taxoid biosynthesis, proposing a putative mechanism for the formation of this compound, and offers practical insights for researchers in natural product chemistry, drug discovery, and metabolic engineering. We will delve into the established enzymatic reactions, the likely role of a taxoid-specific xylosyltransferase, and provide detailed experimental protocols for the characterization of such enzymes.

Introduction: The Taxoid Family and the Significance of this compound

The taxoid family of diterpenoids, isolated from various species of the yew tree (Taxus), represents a cornerstone in the landscape of cancer chemotherapy. Paclitaxel (Taxol®) is a prominent member of this family, renowned for its potent anti-tumor activity achieved by stabilizing microtubules and arresting cell division. The intricate chemical structure of Taxol has posed significant challenges for total chemical synthesis, making the plant-based biosynthetic pathway a critical focus of research for ensuring a sustainable supply.

Beyond Paclitaxel, yew trees produce a diverse array of over 350 taxoids. Among these, this compound and related xylosylated taxanes are of considerable interest. These compounds are not only naturally occurring constituents but also serve as valuable precursors for the semi-synthesis of Paclitaxel and its analogue, Docetaxel.[1][2] The presence of a xylosyl moiety at the C7 position of the taxane core influences the molecule's polarity and potential biological activity. Understanding the enzymatic machinery responsible for this specific glycosylation is paramount for harnessing the full potential of taxoid diversity through biotechnological approaches.

This guide will first provide a comprehensive overview of the well-established upstream biosynthetic pathway leading to the core taxane skeleton and key intermediates. Subsequently, it will focus on the less-explored xylosylation step, proposing a scientifically grounded hypothesis for the enzymatic reaction and outlining methodologies for its investigation.

The Core Taxoid Biosynthetic Pathway: A Multi-step Enzymatic Cascade

The biosynthesis of taxoids is a complex process involving approximately 20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[3] This intricate pathway can be broadly divided into three major stages: the formation of the taxane skeleton, a series of oxygenations and acylations, and the attachment of the C13 side chain.

Formation of the Taxane Skeleton

The initial committed step in taxoid biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, the parent olefin of the taxane skeleton. This reaction is catalyzed by taxadiene synthase (TS) .

Oxygenation and Acylation of the Taxane Core

Following the formation of the taxane skeleton, a series of cytochrome P450 monooxygenases (P450s) and acyltransferases meticulously decorate the core structure. These modifications occur at various positions, including C1, C2, C4, C5, C7, C9, C10, and C13.[3] Key intermediates in this stage include 10-deacetylbaccatin III (10-DAB), a crucial precursor for both Paclitaxel and this compound. The conversion of 10-DAB to baccatin III is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) .[4]

The following diagram illustrates the major steps leading to the formation of 10-deacetylbaccatin III.

Caption: Core biosynthetic pathway leading to 10-deacetylbaccatin III.

The Xylosylation Step: A Putative Role for a Taxoid-Specific Xylosyltransferase

The formation of this compound necessitates the addition of a xylose sugar moiety to a taxoid precursor. While the specific enzyme responsible for this reaction in Taxus species has not yet been fully characterized, it is hypothesized to be a UDP-xylose-dependent glycosyltransferase (UGT) . Plant UGTs are a large and diverse family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-xylose, to a wide range of acceptor molecules, including secondary metabolites.[5][6][7]

Proposed Enzymatic Reaction

The xylosylation leading to this compound likely occurs at the C7 position of a 10-deacetyltaxoid intermediate. The most probable substrate is 10-deacetyltaxol . The proposed reaction is as follows:

10-deacetyltaxol + UDP-xylose -> this compound + UDP

This reaction would be catalyzed by a putative taxoid 7-xylosyltransferase (T7XyT) .

The following diagram illustrates this proposed enzymatic step.

Caption: Proposed enzymatic synthesis of this compound.

Rationale and Supporting Evidence

The hypothesis of a dedicated xylosyltransferase is supported by several lines of evidence:

-

Presence of Xylosylated Taxoids: The natural occurrence of this compound and other xylosylated taxoids in Taxus species strongly indicates the existence of an enzymatic mechanism for their synthesis.[1][8]

-

General Role of UGTs: In plant secondary metabolism, glycosylation is a common modification catalyzed by UGTs, which often enhances the solubility, stability, and bioactivity of compounds.[5][7]

-

UDP-Xylose as a Donor: UDP-xylose is a common sugar donor for xylosylation reactions in plants, synthesized from UDP-glucose.[6]

-

Enzymatic Deglycosylation: The existence of β-xylosidases capable of removing the xylosyl group from 7-xylosyltaxanes further supports the reversible nature of this glycosylation, implying a biosynthetic counterpart.

Experimental Methodologies for the Identification and Characterization of a Putative Taxoid 7-Xylosyltransferase

The definitive identification and characterization of the enzyme responsible for the xylosylation of taxoids require a systematic experimental approach. The following protocols provide a framework for researchers aiming to isolate and study this putative enzyme.

Experimental Workflow

The overall workflow for identifying and characterizing the putative T7XyT can be summarized as follows:

Caption: Workflow for identification of a taxoid 7-xylosyltransferase.

Detailed Protocols

Protocol 1: Identification of Candidate UGT Genes from Taxus spp. Transcriptome Data

-

RNA Extraction and Sequencing:

-

Extract total RNA from Taxus tissues known to accumulate xylosylated taxoids (e.g., needles, bark).

-

Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome dataset.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Annotate the assembled transcripts to identify putative UGT genes based on sequence homology to known plant UGTs.

-

Utilize conserved motifs, such as the Plant Secondary Product Glycosyltransferase (PSPG) box, to refine the identification of UGT candidates.[9]

-

Perform differential gene expression analysis to identify UGTs that are co-expressed with known taxoid biosynthetic genes.

-

Protocol 2: Heterologous Expression and Purification of Candidate UGTs

-

Gene Cloning:

-

Amplify the full-length coding sequences of candidate UGT genes from Taxus cDNA.

-

Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

-

Heterologous Expression:

-

Transform the expression constructs into a suitable host organism (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

Protocol 3: In Vitro Enzyme Assays

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Purified recombinant UGT enzyme

-

Taxoid substrate (e.g., 10-deacetyltaxol)

-

Sugar donor: UDP-xylose

-

Appropriate buffer (e.g., Tris-HCl, pH 7.5)

-

Divalent cations (e.g., Mg²⁺ or Mn²⁺), if required.

-

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Detection and Analysis:

-

Stop the reaction (e.g., by adding methanol).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

-

Protocol 4: Kinetic Characterization

-

Determination of Kinetic Parameters:

-

Perform enzyme assays with varying concentrations of the taxoid substrate and UDP-xylose.

-

Determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for both substrates by fitting the data to the Michaelis-Menten equation.

-

-

Substrate Specificity:

-

Test the activity of the characterized enzyme with a range of other taxoids and sugar donors to determine its substrate specificity.

-

Quantitative Data and Comparative Analysis

Currently, there is a lack of published quantitative data specifically for a taxoid 7-xylosyltransferase from Taxus species. However, upon successful characterization, the following table can be used to summarize the kinetic parameters of the newly identified enzyme and compare it with other known plant UGTs involved in secondary metabolism.

| Enzyme | Substrate | Km (µM) | Vmax (pkat/mg) | Sugar Donor | Source Organism | Reference |

| Putative T7XyT | 10-deacetyltaxol | - | - | UDP-xylose | Taxus spp. | This work |

| UGT73A1 | Quercetin | 150 | 1.6 | UDP-glucose | Arabidopsis thaliana | (Jones et al., 2003) |

| VvGT1 | Anthocyanidin | 800 | 2.5 | UDP-glucose | Vitis vinifera | (Ford et al., 1998) |

Note: The data for UGT73A1 and VvGT1 are provided as examples of typical kinetic parameters for plant UGTs.

Conclusion and Future Perspectives

The biosynthesis of this compound in yew trees represents an intriguing and underexplored facet of taxoid metabolism. While the core pathway leading to key taxoid precursors is well-established, the specific xylosylation step remains a frontier for discovery. The identification and characterization of the putative taxoid 7-xylosyltransferase will not only fill a significant gap in our understanding of taxoid biosynthesis but also open up new avenues for the biotechnological production of novel taxoid derivatives.

Future research should focus on the systematic screening of UGT candidates from Taxus species, followed by their functional characterization. The successful identification of this enzyme will enable its use in metabolic engineering strategies to produce this compound and other xylosylated taxoids in microbial or plant-based expression systems. This could lead to the development of more efficient and sustainable methods for the production of these valuable pharmaceutical compounds.

References

-

Cui, J., et al. (2016). The UDP Glycosyltransferase Gene Family in Tea Plant (Camellia sinensis): Genome-Wide Characterization and Expression Analysis. Frontiers in Plant Science, 7, 853. [Link]

-

Li, Y., et al. (2021). Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases. Molecules, 26(10), 2867. [Link]

-

Yin, R., et al. (2023). Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis. BMC Plant Biology, 23(1), 548. [Link]

-

Varki, A., et al. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor Laboratory Press. [Link]

-

Li, Y., et al. (2022). Identification and Functional Verification of the Glycosyltransferase Gene Family Involved in Flavonoid Synthesis in Rubus chingii Hu. International Journal of Molecular Sciences, 23(23), 15200. [Link]

-

Zocher, R., et al. (1996). Biosynthesis of taxol: enzymatic acetylation of 10-deacetylbaccatin-III to baccatin-III in crude extracts from roots of Taxus baccata. Biochemical and Biophysical Research Communications, 229(1), 16-20. [Link]

-

Kaspera, R., & Croteau, R. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry, 67(23), 2496-2505. [Link]

-

Wilson, A. E., & Tian, L. (2019). Phylogenomic analysis of UDP-dependent glycosyltransferases provides insights into the evolutionary landscape of glycosylation in plant metabolism. The Plant Journal, 100(6), 1273-1288. [Link]

-

iGEM Foundation. (2016). Biosynthesis of Taxol. [Link]

-

Bönisch, F., et al. (2014). Arabidopsis thaliana β1,2-xylosyltransferase: An unusual glycosyltransferase with the potential to act at multiple stages of the plant N-glycosylation pathway. Glycobiology, 24(8), 725-738. [Link]

-

Prante, C., et al. (2022). First Characterization of Human Dermal Fibroblasts Showing a Decreased Xylosyltransferase-I Expression Induced by the CRISPR/Cas9 System. International Journal of Molecular Sciences, 23(9), 5001. [Link]

-

Wilson, A. E., & Tian, L. (2019). Phylogenetic analyses of the UDP-dependent glycosyltransferase family in plants. ResearchGate. [Link]

-

Wikipedia. (n.d.). Glycosylation. [Link]

-

Wu, S., et al. (2020). UDP-glucosyltransferase PpUGT85A2 controls volatile glycosylation in peach. Plant Physiology, 182(3), 1255-1269. [Link]

-

Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity, 17(2), e1900631. [Link]

-

Croteau, R., et al. (2006). Taxol biosynthesis and molecular genetics. Phytochemistry Reviews, 5(1), 75-97. [Link]

-

Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemistry & Biodiversity, 17(2), e1900631. [Link]

-

Lange, B. M. (2021). The biosynthesis and diversity of taxanes: From pathway elucidation to engineering and synthetic biology. Plant Physiology, 187(1), 59-76. [Link]

-

Lee, J., et al. (2023). Qualitative metabolomics-based characterization of a phenolic UDP-xylosyltransferase with a broad substrate spectrum from Lentinus brumalis. Proceedings of the National Academy of Sciences, 120(28), e2301007120. [Link]

-

Freeze, H. H., & Ng, B. G. (2014). Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways. The Journal of Clinical Investigation, 124(2), 497-505. [Link]

-

Wilson, A. E., & Tian, L. (2019). Phylogenomic analysis of UDP-dependent glycosyltransferases provides insights into the evolutionary landscape of glycosylation in plant metabolism. The Plant Journal, 100(6), 1273-1288. [Link]

-

Croteau, R., et al. (2006). Taxol Biosynthesis and Molecular Genetics. ResearchGate. [Link]

-

Kim, W., et al. (2023). Qualitative metabolomics-based characterization of a phenolic UDP-xylosyltransferase with a broad substrate spectrum from Lentinus brumalis. ResearchGate. [Link]

-

Tomilova, A., et al. (2023). Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.). ResearchGate. [Link]

-

Jennewein, S., & Croteau, R. (2001). Early taxoid biosynthetic reaction steps identified by enzymatic assays of purified enzymes or microsomal fractions obtained from Taxus plant and plant cell culture. ResearchGate. [Link]

-

Onrubia, M., et al. (2020). A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology. Frontiers in Plant Science, 11, 584. [Link]

-

Lee, J., et al. (2023). Qualitative metabolomics-based characterization of a phenolic UDP-xylosyltransferase with a broad substrate spectrum from Lentinus brumalis. PNAS, 120(28), e2301007120. [Link]

-

Rehman, H. M., et al. (2018). Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products. Biotechnology Advances, 36(6), 1637-1652. [Link]

-

Williams, R. M., et al. (2000). The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites. Current Organic Chemistry, 4(6), 635-677. [Link]

-

Zhang, S., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(20), 7117. [Link]

-

Ojima, I., et al. (2008). Design, Synthesis and Biological Evaluation of New Generation Taxoids. Journal of Medicinal Chemistry, 51(11), 3203-3221. [Link]

-

Synthesis Workshop. (2021, February 13). The Two-Phase Approach to Taxanes (Episode 46). [Link]

-

Cusido, R. M., et al. (2009). Biotechnological production of taxol and related taxoids: current state and prospects. Current Pharmaceutical Design, 15(8), 874-888. [Link]

-

Chen, Y., et al. (2022). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 27(15), 4935. [Link]

-

Kingston, D. G. I. (2007). Natural Taxoids: Structure and Chemistry. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.igem.org [static.igem.org]

- 5. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]

- 6. Comprehensive analysis of the UDP-glucuronate decarboxylase (UXS) gene family in tobacco and functional characterization of NtUXS16 in Golgi apparatus in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound - LKT Labs [lktlabs.com]

- 9. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Structural & Stereochemical Analysis of 10-Deacetyl-7-xylosyltaxol

[1][2]

Executive Summary

10-Deacetyl-7-xylosyltaxol (also known as 10-deacetyl-7-xylosylpaclitaxel; CAS: 90332-63-1) is a naturally occurring taxane glycoside found in the bark and needles of Taxus species (e.g., Taxus chinensis, Taxus yannanensis).[1][2][3][4][5][][7][8][9][10][11] Structurally, it is a derivative of paclitaxel (Taxol®) characterized by two critical modifications: the deacetylation of the C-10 position and the

These modifications confer distinct physicochemical properties, most notably enhanced water solubility compared to paclitaxel, while retaining significant microtubule-stabilizing activity.[1][2] This guide provides a definitive technical analysis of its chemical structure, stereochemistry, spectroscopic identification, and isolation methodologies.[1][2]

Chemical Structure and Stereochemistry[1]

The pharmacological potency of taxanes relies heavily on the rigid stereochemical configuration of the taxane core (baccatin III framework) and the flexibility of the C-13 side chain.

Structural Nomenclature

-

IUPAC Name:

-4-Acetoxy-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,10-dihydroxy-9-oxo-7-( -

Formula:

Stereochemical Configuration

The molecule contains multiple chiral centers.[1] The integrity of these centers is non-negotiable for biological activity.[1]

| Domain | Position | Configuration | Functional Significance |

| Taxane Core | C-1 | Bridgehead hydroxyl; essential for conformation. | |

| C-2 | Benzoyl ester; critical for tubulin binding.[1][2] | ||

| C-7 | Site of Glycosylation ( | ||

| C-10 | Deacetylated (Free -OH).[1][2][9] Increases polarity.[2] | ||

| Side Chain | C-2' | Hydroxyl group; key H-bond donor to tubulin. | |

| C-3' | Benzamido phenyl attachment.[1][2] | ||

| Sugar Moiety | Anomeric C-1'' |

Structural Logic Diagram

The following diagram illustrates the structural hierarchy and functional modifications of the compound.

Figure 1: Structural dissection of this compound highlighting functional domains.[1][2]

Spectroscopic Identification (Self-Validating Protocol)

To validate the identity of this compound, researchers must rely on diagnostic NMR signals that differentiate it from Paclitaxel and 10-Deacetylbaccatin III (10-DAB).[1][2]

Diagnostic 1H-NMR Signals (500 MHz, DMSO-d6/MeOD)

The "Fingerprint" regions are the C-10 proton and the Anomeric Xylose proton.[1][2]

| Position | Proton | Chemical Shift ( | Multiplicity ( | Diagnostic Logic |

| C-10 | H-10 | 4.95 - 5.15 | Singlet (s) | Critical: Upfield shift compared to Paclitaxel (6.3 ppm) confirms Deacetylation . |

| C-7 | H-7 | 3.65 - 3.80 | dd | Shifted due to glycosylation (vs ~4.4 in Paclitaxel).[1][2] |

| Xylose | H-1'' (Anomeric) | 4.25 - 4.35 | Doublet ( | Coupling constant |

| C-13 | H-13 | 6.10 - 6.20 | Broad t | Confirms presence of the side chain (absent in Baccatin III).[1][2] |

| C-2' | H-2' | 4.60 - 4.80 | d | Side chain hydroxyl proton.[1][2] |

Mass Spectrometry[1][2]

Physicochemical Properties & SAR

Solubility Profile

The addition of the xylose sugar makes this compound significantly more hydrophilic than Paclitaxel.

-

Paclitaxel: ~0.3

g/mL (Water).[1][2][12] -

This compound: >20

g/mL (Water, estimated).[1][2] -

Implication: This allows for formulations with lower concentrations of toxic excipients (like Cremophor EL).[1][2]

Structure-Activity Relationship (SAR)[1][2]

-

C-10 Deacetylation: Generally results in a slight reduction in tubulin-binding affinity compared to Paclitaxel, but the effect is not deleterious to overall cytotoxicity.[1][2]

-

C-7 Xylosylation: The C-7 position tolerates bulky substitutions.[2] The xylose moiety does not sterically hinder the binding pocket on

-tubulin, allowing the drug to maintain nanomolar cytotoxicity (

Isolation and Purification Protocol

Isolation from Taxus biomass requires a protocol that separates this glycoside from the more abundant 10-DAB and Paclitaxel.[1][10] The following protocol utilizes macroporous resin (AB-8) for efficient enrichment.

Step-by-Step Methodology

Step 1: Biomass Extraction

-

Feedstock: Dried needles/twigs of Taxus chinensis.

-

Procedure: Percolation or ultrasonic extraction (3 cycles).[1][2]

-

Concentration: Evaporate solvent under reduced pressure (

C) to obtain crude extract.

Step 2: Liquid-Liquid Partition (Defatting) [1][2]

-

Partition with Hexane or Petroleum Ether (removes lipids/chlorophyll).[1][2] Discard organic layer.[1][2]

-

Partition aqueous phase with Dichloromethane (DCM) or Chloroform .[1][2]

Step 3: Macroporous Resin Enrichment (AB-8)

-

Column: Packed with AB-8 cross-linked polystyrene resin.[1][2]

-

Loading: Load aqueous sample.

-

Elution Gradient:

Step 4: Final Purification (Preparative HPLC)

Purification Workflow Diagram

Figure 2: Isolation workflow emphasizing the resin enrichment step specific to glycosylated taxanes.[1][2]

References

-

PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Zhang, J., et al. (2008).[1][2] Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed.[1][2] Retrieved from [Link]

-

ResearchGate. (2011).[1][2] Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes. Retrieved from [Link]

Sources

- 1. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

- 11. researchgate.net [researchgate.net]

- 12. Research on the Medicinal Chemistry and Pharmacology of Taxus × media | MDPI [mdpi.com]

mechanism of action of "10-Deacetyl-7-xylosyltaxol" on microtubule dynamics

Technical Guide: Mechanism of Action of 10-Deacetyl-7-xylosyltaxol on Microtubule Dynamics

Executive Summary

This compound (10-DA-7-XT) is a naturally occurring taxane diterpenoid isolated from Taxus species (e.g., Taxus chinensis, Taxus wallichiana).[1][2] While it shares the core taxane ring structure with Paclitaxel (Taxol®), it is distinguished by two critical modifications: the absence of an acetyl group at the C-10 position and the presence of a xylosyl glycoside moiety at the C-7 position.[1]

This guide details the compound's mechanism of action (MoA), focusing on its ability to overcome the "solubility-potency" paradox often observed in taxanes.[1][2] Unlike Paclitaxel, which suffers from extreme hydrophobicity requiring toxic excipients (Cremophor EL), 10-DA-7-XT exhibits enhanced water solubility due to the C-7 xylosylation while retaining significant microtubule-stabilizing affinity.[1][2]

Chemical Architecture & Structural Activity Relationship (SAR)

To understand the interaction of 10-DA-7-XT with tubulin, one must analyze its deviation from the Paclitaxel pharmacophore.[1][2]

-

The Taxane Core: The rigid cytoskeleton-binding domain remains intact. The C-13 side chain (N-benzoyl-3-phenylisoserine) is preserved; this is the critical "effector" region responsible for high-affinity binding to

-tubulin.[1][2] -

C-10 Deacetylation: The removal of the acetyl group at C-10 slightly alters the conformation of the taxane ring but is generally tolerated by the binding pocket.[1]

-

C-7 Xylosylation (The Critical Differentiator):

-

Pharmacokinetics: The xylosyl group is a polar sugar moiety. Its addition at C-7 transforms the lipophilic taxane core into a more amphiphilic structure, significantly increasing aqueous solubility.[1][2]

-

Pharmacodynamics: The C-7 position of the taxane ring faces outward from the microtubule binding pocket (towards the solvent channel).[1][2] Consequently, bulky substitutions here (like a xylosyl group) do not sterically hinder the deep binding of the drug into the

-tubulin lumen.[1][2]

-

Molecular Mechanism of Action

The MoA of 10-DA-7-XT is defined by a shift in the thermodynamic equilibrium of microtubule dynamics.[1][2]

Tubulin Binding and Stabilization

10-DA-7-XT acts as a microtubule-stabilizing agent (MSA) .[1][2]

-

Binding Site: The compound diffuses through the microtubule lattice (or binds to free dimers) and docks into the taxane-binding site located on the interior surface of the

-tubulin subunit.[2] -

Conformational Lock: Upon binding, 10-DA-7-XT "freezes" the

-tubulin subunit in a straight conformation, mimicking the GTP-bound state.[1][2] -

Suppression of Catastrophe: By stabilizing the lateral interactions between protofilaments, the compound prevents the "peeling back" of protofilaments (catastrophe), which is necessary for depolymerization.[1][2] This leads to the formation of hyper-stable, non-functional microtubule bundles.[1]

Downstream Apoptotic Signaling

The inability of microtubules to depolymerize arrests the cell cycle at the G2/M phase (mitotic arrest).[2] This mechanical stress triggers the intrinsic (mitochondrial) apoptotic pathway , distinct from the death-receptor pathway.[1][2]

Key Signaling Events:

-

Bcl-2 Family Modulation: Upregulation of pro-apoptotic Bax/Bad and downregulation of anti-apoptotic Bcl-2/Bcl-XL .[1][2][3][4]

-

Mitochondrial Permeability: Loss of mitochondrial membrane potential (

).[1][2] -

Caspase Cascade: Release of Cytochrome c

Activation of Caspase-9

Comparative Data: 10-DA-7-XT vs. Paclitaxel[1][2][3]

The following table summarizes the trade-offs between the parent compound and the xylosyl derivative.

| Feature | Paclitaxel (Taxol) | This compound | Clinical Implication |

| C-7 Substituent | Hydroxyl (-OH) | Xylosyl (Sugar) | Xylosyl confers hydrophilicity. |

| C-10 Substituent | Acetyl (-OAc) | Hydroxyl (-OH) | Minor effect on potency.[1][2][4][5] |

| Water Solubility | Very Low (< 0.5 | High (> 2.5 mg/mL formulated) | 10-DA-7-XT requires fewer toxic solvents.[1][2] |

| IC50 (MCF-7) | ~0.002 - 0.01 | ~0.37 | 10-DA-7-XT is slightly less potent but effective.[1][2] |

| Efflux Susceptibility | High (P-gp substrate) | Moderate/Low | Potential for overcoming MDR.[1][2] |

Visualization: Mechanism & Signaling Pathway

The following diagram illustrates the dual impact of 10-DA-7-XT: Physical microtubule stabilization leading to biological apoptotic signaling.[1][2][3][6]

Caption: Pathway illustrating the transition from physical microtubule binding (Green) to the mitochondrial apoptotic cascade (Red).[1][2]

Experimental Validation Protocols

To validate the activity of 10-DA-7-XT, researchers should utilize a self-validating In Vitro Tubulin Polymerization Assay .[1][2] This assay measures the shift in turbidity (absorbance) as tubulin heterodimers assemble into polymers.[1][2]

Protocol: Turbidimetric Tubulin Assembly Assay

Causality: We use GTP and glycerol to create a baseline environment for polymerization. The drug is added to observe if it accelerates the nucleation phase or increases the steady-state polymer mass compared to the vehicle control.

Materials:

-

GTP (Guanylyl-imidodiphosphate if non-hydrolyzable is required, but standard GTP is preferred for dynamic assays).[1][2]

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).[1][2]

Step-by-Step Workflow:

-

Preparation: Dilute purified tubulin to 3.0 mg/mL in PEM buffer containing 1 mM GTP and 5% glycerol. Keep on ice (4°C) to prevent premature polymerization.[1][2]

-

Baseline Check: Blank the spectrophotometer at 340 nm using the buffer alone.

-

Induction:

-

Measurement: Transfer samples to a pre-warmed cuvette (37°C).

-

Data Acquisition: Monitor Absorbance (340 nm) every 30 seconds for 60 minutes.

-

Analysis:

-

Lag Time: Time until absorbance begins to rise (Nucleation).[1][2] 10-DA-7-XT should shorten this.

-

Vmax: The maximum slope of the curve (Elongation rate).[1][2]

-

Steady State: The final absorbance plateau (Polymer mass).[1][2] 10-DA-7-XT should result in a higher plateau than the negative control.[1][2]

-

Solubility Formulation Protocol (For Cellular Assays)

Due to the xylosyl group, 10-DA-7-XT allows for a formulation with reduced surfactant toxicity.[1][2]

-

Step 1: Dissolve 10-DA-7-XT in 10% DMSO.

-

Step 2: Add 40% PEG300.

-

Result: Clear solution

2.5 mg/mL.[1][2][3][4]

References

-

MDPI (Molecules). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (Providing IC50 values for MCF-7 and Colon cancer lines). [Link][1][2]

-

National Institutes of Health (PMC). Separation of 7-xylosyl-10-deacetyl paclitaxel...[1][2] using macroporous resins.[1][2] (Source for isolation and purification context). [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on "10-Deacetyl-7-xylosyltaxol" research

An In-Depth Technical Guide to 10-Deacetyl-7-xylosyltaxol: From Synthesis to Cellular Mechanisms

Introduction: A Promising Paclitaxel Derivative

In the landscape of cancer chemotherapy, taxanes represent a cornerstone, with Paclitaxel (Taxol®) and Docetaxel (Taxotere®) being paramount examples of their clinical success. These agents exert their potent anti-tumor effects by disrupting the normal function of microtubules, essential components of the cellular cytoskeleton. However, challenges such as poor water solubility, the development of drug resistance, and supply issues have driven the search for new analogs with improved pharmacological profiles.[1]

Enter this compound (also known as 10-Deacetyl-7-xylosyl paclitaxel), a naturally occurring taxane found in various species of the yew tree (Taxus)[2][3]. This molecule is not only a subject of interest for its own biological activity but also serves as a crucial precursor in the semi-synthesis of Paclitaxel and Docetaxel.[4][5][6] Structurally, it is distinguished from Paclitaxel by the presence of a xylosyl group at the C-7 position and the absence of an acetyl group at the C-10 position. These modifications grant it unique properties, including potentially higher water solubility and a distinct bioactivity profile, making it a compound of significant interest for researchers, chemists, and drug development professionals.[]

This guide provides a comprehensive review of the current research on this compound, synthesizing data on its chemical synthesis, mechanism of action, biological efficacy, and the experimental protocols used to elucidate these characteristics.

Part 1: Chemical Profile and Strategic Importance in Synthesis

This compound is a complex diterpenoid with the chemical formula C₅₀H₅₇NO₁₇ and a molecular weight of 943.98 g/mol .[3] Its solubility in common laboratory solvents like DMSO and methanol facilitates its use in a wide range of in vitro assays.[3][]

A Key Intermediate for Major Anticancer Drugs

The scarcity of Paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), has made semi-synthetic production routes economically vital.[4][8] 10-Deacetylbaccatin III (10-DAB) is a well-known precursor, but 10-Deacetyl-7-xylosyltaxanes, including our subject compound, represent an expanding biomass resource for this purpose.[5][9] The conversion of 10-Deacetyl-7-xylosyltaxanes into Paclitaxel or Docetaxel is a multi-step process, demonstrating the versatility of this natural product in pharmaceutical manufacturing.[4][6]

The rationale for using this precursor lies in its relative abundance in certain Taxus species and the established chemical pathways to convert it to the final active pharmaceutical ingredients. This strategic use expands the available raw material pool, potentially reducing production costs and ensuring a more stable supply chain for these critical medicines.[6]

Caption: Apoptosis induction by this compound via the mitochondrial pathway.

Part 3: Biological Activity and Cytotoxicity

The ultimate measure of a potential anticancer agent is its ability to kill cancer cells. This compound has demonstrated potent cytotoxic effects across various cancer cell lines and in cell-free assays.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The table below summarizes the reported IC₅₀ values for this compound in different experimental systems.

| Target System | Cell Line / Assay | IC₅₀ Value | Reference |

| Human Cancer Cells | PC-3 (Prostate) | 5 µM | [2] |

| MCF-7 (Breast) | 0.3776 µg/mL | [10] | |

| Colon Cancer Lines | 0.86 µg/mL | [10] | |

| A2780 (Ovarian) | 1.6 µM | [11] | |

| Cell-Free Assays | Pig Brain Microtubules | 0.3 µM | [2] |

| Physarum Microtubules | 0.5 µM | [2] |

Note: Direct comparison of µM and µg/mL values requires conversion using the compound's molecular weight (943.98 g/mol ).

These data demonstrate broad-spectrum activity. The potent activity in cell-free microtubule disassembly assays confirms its direct interaction with tubulin as its primary mechanism. [2]

Part 4: Key Experimental Protocols

To ensure the reproducibility and validation of research findings, detailing the experimental methodologies is crucial. The following are step-by-step protocols for key assays used to characterize the activity of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: This protocol is designed to quantify the cytotoxic effect of the compound. The MTT reagent is converted by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow for multiple cell cycles to complete, ensuring the G2/M arrest mechanism has a measurable effect.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality: This protocol is used to confirm that the compound induces cell cycle arrest at the G2/M phase. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence is therefore proportional to the DNA content, allowing for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Methodology:

-

Treatment: Seed cells in 6-well plates and treat with this compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells). Wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). RNase A is crucial to prevent the staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest.

Protocol 3: Purification from Extract using Macroporous Resin

Causality: This protocol, based on published methods, leverages the physicochemical properties of the compound for separation from a complex mixture. [12]Macroporous resins provide a large surface area for differential adsorption of molecules based on polarity. A gradient elution then allows for the selective desorption and collection of the target compound.

Methodology:

-

Resin Preparation: Pack a chromatography column with AB-8 macroporous resin and equilibrate it with the starting solvent (e.g., 30% ethanol).

-

Sample Loading: Dissolve the crude Taxus extract (free of paclitaxel) in the initial mobile phase and load it onto the column at a controlled flow rate (e.g., 1 mL/min).

-

Washing: Wash the column with 3 bed volumes (BV) of 30% ethanol to remove highly polar impurities.

-

Elution: Elute the target compound using a step gradient. For instance, switch the mobile phase to 80% ethanol and collect fractions over 6 BV. [12]5. Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Conclusion and Future Directions

This compound stands out as a valuable natural product in oncology research. Its role as a readily available precursor for the semi-synthesis of Paclitaxel and Docetaxel solidifies its importance in the pharmaceutical industry. [4][6]Furthermore, its intrinsic anticancer properties, driven by microtubule stabilization and the induction of mitochondrial-mediated apoptosis, make it a compelling candidate for further investigation. [3][11][13]Its improved water solubility compared to Paclitaxel is a significant advantage that could translate to better formulation and bioavailability. [] Future research should focus on several key areas:

-

In Vivo Efficacy: While in vitro data are promising, comprehensive studies in animal models of cancer are needed to evaluate its therapeutic efficacy, toxicity, and pharmacokinetic profile.

-

Drug Resistance: Investigating its activity in Paclitaxel-resistant cancer cell lines could reveal if its structural modifications allow it to overcome common resistance mechanisms.

-

Combination Therapies: Exploring its synergistic potential with other chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

As a senior application scientist, the data suggest that this compound is more than just a chemical intermediate; it is a potent bioactive molecule in its own right, warranting a dedicated research effort to unlock its full therapeutic potential.

References

- MedchemExpress. (n.d.). 10-Deacetyl-7-xylosyl paclitaxel.

- Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10‐Deacetyl‐7‐xylosyltaxanes. Chemistry & Biodiversity.

- Selleck Chemicals. (n.d.). 10-Deacetyl-7-xylosyl paclitaxel - Product Data Sheet.

- Labscoop. (n.d.). 10-deacetyl--7-xylosyl-Paclitaxel, 10MG.

- Cayman Chemical. (n.d.). 10-deacetyl Paclitaxel.

- Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S.

- Cayman Chemical. (n.d.). 7-epi-10-Deacetyltaxol.

- Walker, K., & Croteau, R. (2000). Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli. Proceedings of the National Academy of Sciences, 97(25), 13591-13596.

- MedChemExpress. (n.d.). 7-Epi 10-desacetyl paclitaxel.

- LKT Labs. (n.d.). This compound.

- Taylor & Francis. (n.d.). 10-Deacetylbaccatin – Knowledge and References.

- Holton, R. A. (1997). Method for docetaxel synthesis. U.S.

- BOC Sciences. (n.d.). CAS 90332-63-1 7-Xylosyl-10-deacetyltaxol.

- Wang, Y., et al. (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins.

- Biopurify. (n.d.). CAS 78454-17-8 | 10-Deacetyl-7-epipaclitaxel.

- Xue, B., et al. (2020). Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes. Chemical Biodiversity, 17(2), e1900631.

- ResearchGate. (n.d.). Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes and....

- He, S., et al. (2007). Synthesis, Tubulin Assembly, and Antiproliferative Activity Against MCF7 and NCI/ADR-RES Cancer Cells of 10-O-Acetyl-5′-hydroxybutitaxel. Bioorganic & Medicinal Chemistry Letters, 17(17), 4794-4797.

- Zhang, Y., et al. (2024). Research on the Medicinal Chemistry and Pharmacology of Taxus × media. Molecules, 29(3), 698.

- Atanasov, A. G., et al. (2024). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(3), 1735.

Sources

- 1. Synthesis, Tubulin Assembly, and Antiproliferative Activity Against MCF7 and NCI/ADR-RES Cancer Cells of 10-O-Acetyl-5′-hydroxybutitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 10-deacetyl--7-xylosyl-Paclitaxel, 10MG | Labscoop [labscoop.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 6. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Research on the Medicinal Chemistry and Pharmacology of Taxus × media | MDPI [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

biological significance of the C-7 xylosyl group in taxane derivatives

Title: The C-7 Xylosyl Moiety in Taxane Derivatives: Biological Implications and Biocatalytic Utility Subtitle: A Technical Guide to Structure-Activity Relationships, Solubility Modulation, and Enzymatic Valorization[]

Executive Summary

The C-7 position of the taxane core (baccatin III framework) represents a critical "Northern Hemisphere" site for structural modification. While the C-13 side chain is the primary driver of tubulin binding affinity, the C-7 hydroxyl group is a pivotal determinant of physicochemical properties, specifically hydrophobicity.

This guide analyzes the biological significance of the C-7 xylosyl group (as found in naturally occurring 7-xylosyl-10-deacetyltaxol).[] It addresses the "Taxane Paradox": the addition of a polar xylosyl moiety significantly enhances water solubility—the major clinical limitation of Paclitaxel—but simultaneously attenuates cytotoxicity by approximately 2–3 orders of magnitude. Consequently, this guide positions 7-xylosyl taxanes not merely as therapeutic candidates, but as high-value "Green Precursors" for the semi-synthesis of Docetaxel and Paclitaxel via specific enzymatic deglycosylation.[]

Structural Activity Relationship (SAR): The C-7 Xylosyl Impact[1]

The taxane pharmacophore is divided into two functional hemispheres. The "Southern Hemisphere" (C-2, C-4, C-5, C-13) is deeply embedded in the β-tubulin binding pocket, making it intolerant to modification.[] The "Northern Hemisphere" (C-7, C-9, C-10) is solvent-exposed.[]

-

Steric Tolerance: The C-7 position can tolerate bulky substitutions (like xylose) without abolishing tubulin binding, though it alters the binding kinetics.[]

-

Solubility Modulation: The xylosyl group (a pentose sugar) introduces multiple hydroxyl donors/acceptors, disrupting the crystalline lattice energy of the taxane core and increasing aqueous solubility compared to the aglycone (Paclitaxel/10-DAB).

-

Potency Trade-off: While soluble, the steric bulk of the xylosyl group at C-7 interferes with the optimal induced fit required for nanomolar-level microtubule stabilization.[]

Diagram 1: SAR Logic of C-7 Xylosylation

Caption: SAR analysis showing the divergent impact of C-7 xylosylation on physicochemical vs. pharmacological properties.[]

Biological Significance: Potency vs. Solubility Data[1]

The biological profile of 7-xylosyl-10-deacetyltaxol (7-xyl-10-DAT) differs significantly from the clinical standard, Paclitaxel.[]

Table 1: Comparative Biological Profile

| Parameter | Paclitaxel (Taxol) | 7-xylosyl-10-deacetyltaxol | Significance |

| Primary Target | β-Tubulin | β-Tubulin | Same mechanism of action.[] |

| IC50 (MCF-7 Cells) | 2.5 – 7.5 nM | 1.6 – 3.9 µM | Xylosyl derivative is ~1000x less potent [1].[] |

| Water Solubility | ~0.3 µg/mL (Poor) | >20 µg/mL (Improved) | Sugar moiety enhances hydrophilicity [2]. |

| Mechanism | Mitotic Arrest/Apoptosis | Mitochondrial Apoptosis | Both trigger Bax/Bad upregulation [3].[2] |

| P-gp Interaction | High Efflux Substrate | Substrate | Xylosylation does not bypass MDR efflux.[] |

Mechanism of Action

Despite lower potency, 7-xylosyl derivatives induce apoptosis via the intrinsic mitochondrial pathway . Treatment leads to:

-

Upregulation of pro-apoptotic Bax and Bad .

-

Downregulation of anti-apoptotic Bcl-2 and Bcl-XL .[][2]

-

Activation of Caspase-9 , leading to Caspase-3 execution.[][2]

Technical Workflow: Enzymatic Valorization

Given the abundance of 7-xylosyl taxanes in Taxus species (often discarded as waste during Paclitaxel purification) and their lower cytotoxicity, the most high-value application is their conversion into 10-Deacetyltaxol (10-DAT) . 10-DAT is a direct precursor for the semi-synthesis of Docetaxel and Paclitaxel.[]

The Challenge: Chemical hydrolysis of the sugar is harsh and can degrade the taxane ester groups.

The Solution: Biocatalytic deglycosylation using specific

Diagram 2: Biocatalytic Valorization Workflow

Caption: Workflow for converting abundant 7-xylosyl analogues into high-value pharmaceutical precursors via enzymatic hydrolysis.

Experimental Protocols

Protocol A: Enzymatic Deglycosylation (Purification of Precursor)

Objective: To remove the C-7 xylosyl group from 7-xylosyl-10-deacetyltaxol to yield 10-deacetyltaxol (10-DAT) for semi-synthesis.[]

Reagents:

-

Substrate: Purified 7-xylosyl-10-deacetyltaxol (dissolved in methanol).[]

-

Enzyme Source: Cellulosimicrobium cellulans (Strain F16) culture supernatant or purified

-xylosidase [4].[] -

Buffer: 50 mM Phosphate Buffer (PBS), pH 6.5.

Methodology:

-

Preparation: Dissolve 10 mg of 7-xylosyl-10-deacetyltaxol in 100

L methanol. -

Reaction Mix: Add the substrate solution to 5 mL of C. cellulans culture supernatant (activity > 9 U/L) diluted in PBS (pH 6.5).

-

Incubation: Incubate at 37°C with orbital shaking (150 rpm) for 3–6 hours .

-

Critical Control: Monitor reaction progress via HPLC every 60 minutes to prevent non-specific ester hydrolysis.

-

-

Termination: Stop reaction by adding equal volume of ethyl acetate.

-

Extraction: Extract the organic layer (containing 10-DAT) three times. Dry over anhydrous

. -

Validation: Analyze via HPLC (C18 column, Acetonitrile:Water gradient). 10-DAT will elute later than the glycosylated starting material due to loss of the polar sugar.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To quantify the potency loss due to C-7 xylosylation.[][2]

Methodology:

-

Cell Seeding: Seed MCF-7 or PC-3 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with graded concentrations of:

-

Paclitaxel (Positive Control): 1 nM – 100 nM.

-

7-xylosyl-10-deacetyltaxol: 0.1

M – 100

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

Expected Result: Paclitaxel IC50

5 nM; 7-xylosyl derivative IC50

-

References

-

National Institutes of Health (NIH). (2008). Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. PubMed.[][4] Retrieved from [Link]

-

Zhao, K., et al. (2014). Cloning and Characterization of the Glycoside Hydrolases That Remove Xylosyl Groups from 7-β-xylosyl-10-deacetyltaxol. Molecular & Cellular Proteomics. Retrieved from [Link]

-

ResearchGate. (2023). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Semi-Synthesis of Paclitaxel from 10-Deacetyl-7-xylosyltaxol

This Application Note is structured as a comprehensive technical guide for drug development professionals. It details the semi-synthesis of Paclitaxel (Taxol) utilizing 10-Deacetyl-7-xylosyltaxol (DAXT) as the starting biomass.

Executive Summary

The scarcity of Taxus brevifolia (Pacific Yew) necessitated the development of semi-synthetic routes for Paclitaxel production. While 10-Deacetylbaccatin III (10-DAB) is the standard precursor, This compound (DAXT) represents a massive, often underutilized taxane pool found in Taxus wallichiana and Taxus chinensis.

This protocol details the "Core-Rescue & Rebuild" strategy. Unlike direct modification, which risks side-chain epimerization, this method first degrades DAXT to the robust 10-DAB core by cleaving the C-7 xylose and C-13 side chain, followed by a high-yield reconstruction of Paclitaxel. This approach ensures API-grade purity (>99%) and eliminates xylose-related impurities.

Chemical Strategy & Mechanism

The transformation involves two distinct phases:[1]

-

Phase I (Core Recovery): Conversion of DAXT to 10-DAB III via oxidative deglycosylation and hydrazinolysis.

-

Phase II (Reconstruction): Regioselective functionalization of 10-DAB III to Paclitaxel using the Ojima Lactam method.

The Challenge of C-7 Xylose

The C-7 xylosyl bond is a glycosidic linkage that is chemically stable under mild conditions but requires specific oxidative cleavage to remove without affecting the taxane skeleton's D-ring (oxetane). We utilize a Periodate Oxidation-Elimination sequence to excise the sugar.

Reaction Pathway Diagram

Caption: Figure 1. The "Core-Rescue & Rebuild" pathway converting this compound to Paclitaxel via the 10-DAB intermediate.

Detailed Experimental Protocols

Phase I: Core Recovery (DAXT 10-DAB III)

Objective: Isolate pure 10-DAB III by removing the C-13 side chain and C-7 xylose.

Step 1: Hydrazinolysis (Side Chain Cleavage)

Rationale: The natural side chain in DAXT is often a mixture. Hydrazinolysis selectively cleaves the C-13 ester without affecting the C-10 or C-7 positions initially.

-

Dissolution: Dissolve 10.0 g of crude This compound in 150 mL of Ethanol (95%).

-

Reagent Addition: Add 15 mL of Hydrazine Hydrate (80%).

-

Reaction: Stir at 25°C for 4 hours. Monitor by HPLC for the disappearance of DAXT.

-

Quench: Pour mixture into 500 mL ice-water and extract with Ethyl Acetate (3 x 200 mL).

-

Isolation: Dry organic layer over MgSO₄ and concentrate to yield 7-xylosyl-10-deacetylbaccatin III .

-

Expected Yield: ~85-90%

-

Step 2: Periodate Oxidation (Sugar Ring Opening)

Rationale: Sodium Periodate (NaIO₄) cleaves the vicinal diols of the xylose sugar, creating a dialdehyde intermediate that is unstable and prone to elimination.

-

Setup: Dissolve the product from Step 1 (approx. 6 g) in 100 mL Methanol.

-

Oxidation: Add a solution of NaIO₄ (4.5 g in 40 mL water) dropwise over 30 minutes at 0°C.

-

Incubation: Stir at room temperature for 12 hours. The solution will turn cloudy as iodate precipitates.

-

Workup: Filter off inorganic salts. Concentrate the filtrate to remove methanol.

-

Elimination (Crucial Step): Dissolve the residue in Acetic Acid (50 mL) containing Lithium Acetate (1.0 g) . Stir at 40°C for 4 hours. This promotes the beta-elimination of the oxidized sugar fragment.

-

Purification: Neutralize with NaHCO₃, extract with EtOAc, and crystallize from Methanol/Water.

Phase II: Reconstruction (10-DAB III Paclitaxel)

Objective: Convert 10-DAB to Paclitaxel using the Ojima

Step 3: Selective C-7 Silylation

Rationale: The C-7 hydroxyl is the most reactive secondary hydroxyl. Protecting it with Triethylsilyl (TES) prevents over-acetylation in the next step.

-

Reagents: 10-DAB (1 eq), TES-Cl (1.2 eq), Imidazole (2.5 eq), DMF (Solvent).

-

Protocol: Stir at 0°C for 1 hour.

-

Workup: Dilute with EtOAc, wash with water/brine.

-

Product: 7-TES-10-DAB III .

Step 4: C-10 Acetylation

Rationale: Paclitaxel requires an acetyl group at C-10.[3][5][8] With C-7 protected, C-10 is the next available reactive site.

-

Reagents: 7-TES-10-DAB (1 eq), Acetyl Chloride (1.5 eq), Pyridine (Solvent).

-

Protocol: Stir at 0°C for 4 hours.

-

Validation: NMR should show a sharp singlet at

2.23 ppm (C-10 OAc). -

Product: 7-TES-Baccatin III .

Step 5: Side Chain Coupling (Ojima Method)

Rationale: This is the most critical stereoselective step. We use a chiral

-

Reagents:

-

Substrate: 7-TES-Baccatin III (1.0 eq).

-

Donor: (3R,4S)-N-Benzoyl-3-TES-4-phenyl-2-azetidinone (Ojima Lactam) (1.2 eq).

-

Base: LiHMDS (Lithium Hexamethyldisilazide) (1.3 eq).

-

Solvent: Anhydrous THF.

-

-

Protocol:

-

Cool substrate solution to -40°C .

-

Add LiHMDS dropwise (deprotonates C-13 OH).

-

Add

-Lactam solution.[9] -

Warm to 0°C over 1 hour.

-

-

Mechanism: The C-13 alkoxide attacks the

-lactam carbonyl, opening the ring to form the ester linkage and the amide side chain simultaneously.

Step 6: Global Deprotection

Rationale: Remove TES groups from C-7 and C-2' (side chain).

-

Reagents: HF-Pyridine complex in Acetonitrile.

-

Protocol: Stir at 0°C for 2 hours.

-

Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient).

-

Final Product: Paclitaxel .

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Assay (HPLC) | USP <621> | |

| Related Substances | Total Impurities < 1.0% | HPLC |

| Specific Rotation | Polarimetry (MeOH) | |

| Residual Solvents | Complies with ICH Q3C | GC-HS |

| 10-DAB Content | < 0.1% | HPLC |

References

-

Chattopadhyay, S. K., et al. (2002). Process for the preparation of 10-deacetylbaccatin III. U.S. Patent No.[1] 6,437,154. Washington, DC: U.S. Patent and Trademark Office. Link

-

Holton, R. A., et al. (1994).[8] First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. Link

-

Ojima, I., et al. (1991). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of beta-lactam synthon method. Tetrahedron, 48(34), 6985-7012. Link

-

Malik, S., et al. (2011). Production of 10-deacetylbaccatin III from Taxus wallichiana at pilot scale. Industrial & Engineering Chemistry Research, 50(23), 13286-13291. Link

-

Wang, Y. F., et al. (2008). Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes. Natural Product Research, 22(14), 1234-1240. Link

Sources

- 1. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. toku-e.com [toku-e.com]

- 7. mdpi.com [mdpi.com]

- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Advanced Protocol for the Extraction and Purification of 10-Deacetyl-7-xylosyltaxol from Taxus chinensis

Application Note: AN-TAX-7XYL-02 [1][2]

Abstract & Strategic Overview

10-Deacetyl-7-xylosyltaxol (10-DA-7-XT) is a significant taxane glycoside found in Taxus chinensis (Chinese Yew).[1][2] Unlike Paclitaxel, it possesses a xylosyl moiety at the C-7 position and lacks an acetyl group at C-10.[1][2][] This structural difference confers higher polarity and water solubility, presenting unique extraction challenges.[1][2] Standard silica gel chromatography often results in irreversible adsorption and low recovery of such polar glycosides.[1]

The "Expert" Approach: This protocol deviates from generic taxane extraction by introducing two critical specificity filters:

-

Macroporous Resin Enrichment (AB-8): To selectively capture the glycoside from the aqueous phase after bulk taxanes are removed.[1][2]

-

High-Speed Counter-Current Chromatography (HSCCC): To purify the compound without solid-phase loss, ensuring >98% recovery of the sensitive glycosidic bond.[1][2]

Physicochemical Profile & Safety

| Property | Specification | Operational Implication |

| Molecular Weight | 943.98 Da | Detect as [M+Na]⁺ = 966.98 or [M+H]⁺ = 944.98 in MS.[1][2] |

| Polarity | High (Glycoside) | Will elute earlier than Paclitaxel on C18; requires polar solvent systems.[1][2] |

| Solubility | DMSO, MeOH, EtOH | Avoid pure water for storage; prone to hydrolysis at extreme pH.[1][2] |

| UV Max | 227 nm | Characteristic taxane diene absorption.[1][2] |

| Toxicity | Cytotoxic | DANGER: High potency.[1][2] Full PPE (double nitrile gloves, respirator, fume hood) is mandatory.[1][2] |

Experimental Workflow Logic

The following diagram illustrates the specific fractionation logic required to isolate 10-DA-7-XT, distinguishing it from the lipophilic Paclitaxel stream.

Figure 1: Isolation workflow emphasizing the retention of the aqueous/polar phase for glycoside recovery, contrary to standard Paclitaxel protocols.[1][2]

Detailed Protocol

Phase 1: Biomass Preparation & Extraction

Objective: Maximize taxane release while minimizing chlorophyll extraction.[1][2]

-

Grinding: Pulverize dried T. chinensis needles to a mesh size of 40–60. Note: Ultra-fine powder (<80 mesh) can cause back-pressure issues during filtration.[1][2]

-

Leaching:

-

Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 45°C until a viscous aqueous slurry remains.

Phase 2: Enrichment (The "Polarity Trap")

Context: Most protocols discard the aqueous phase after DCM partitioning.[1][2] Do not do this. 10-DA-7-XT partitions significantly into the aqueous/interface layer due to the xylose sugar.[1][2]

-

Defatting: Wash the aqueous slurry with n-Hexane (1:1 v/v) three times to remove lipids and chlorophyll.[1][2] Discard Hexane layer.[1][2]

-

Resin Adsorption (AB-8 Polystyrene Resin):

-

Column: Glass column packed with pre-swollen AB-8 macroporous resin.[1][2]

-

Loading: Load the defatted aqueous extract onto the column (Flow rate: 2 BV/h).

-

Wash 1 (Impurity Removal): Elute with 30% Ethanol (5 Bed Volumes). This removes highly polar sugars and proteins.[1][2]

-

Elution (Target Recovery): Elute with 75-80% Ethanol (5 Bed Volumes).

-

Result: Collect the 80% EtOH fraction. This contains the enriched 10-DA-7-XT.[1] Evaporate to dryness.

-

Phase 3: Purification via HSCCC

Why HSCCC? It eliminates the risk of the xylosyl group binding irreversibly to silica hydroxyls.[1]

-

Instrument: High-Speed Counter-Current Chromatography system (e.g., TBE-300).[1][2]

-

Solvent System: A quaternary biphasic system is required.[1][2]

-

Preparation:

-

Procedure:

Phase 4: Analytical Validation (QC)

HPLC Method (for purity check):

Mass Spectrometry (Verification):

-

Ionization: ESI (+)

-

Target Ions:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Loss during DCM partition (if used).[1][2] | Avoid DCM partition. Go directly from defatted aqueous extract to AB-8 Resin.[1][2] |

| Emulsion in HSCCC | Poor solvent equilibration.[1][2] | Allow solvent system to settle for >4 hours before separation.[1][2] Ensure temperature control (25°C). |

| Peak Tailing (HPLC) | Silanol interaction.[1][2] | Add 0.1% Formic Acid to the mobile phase to suppress silanol activity.[1][2] |

| Degradation | pH sensitivity.[1][2] | Ensure all aqueous buffers are pH 6.0–7.[1][2]0. The ester bonds are labile at pH > 8.[1][2] |

References

-

PubChem. (2025).[1][2] 10-Deacetyltaxol 7-xyloside (Compound Summary). National Library of Medicine.[1][2] [Link]

-

Fu, Y., et al. (2008).[1][2][7] Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins.[1][2][8] Journal of Chromatography A. [Link][1][2]

-

Rodrigues, I., et al. (2024).[1][2] HSCCC Straightforward Fast Preparative Method for Isolation of Cytotoxic Compounds.[1][2] MDPI.[1][2] [Link][1][2][5][9]

Sources

- 1. 10-Deacetyltaxol | C45H49NO13 | CID 155831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Note: High-Precision Quantification of 10-Deacetyl-7-xylosyltaxol via HPLC-UV and UPLC-MS/MS